molecular formula C18H14ClNO3 B1452706 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-87-8

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1452706
M. Wt: 327.8 g/mol
InChI Key: TUCAZCDGBFOWDT-UHFFFAOYSA-N
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Description

“2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used in scientific research. Its molecular formula is C18H14ClNO3 .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C18H14ClNO3/c1-22-11-7-8-17 (23-2)14 (9-11)16-10-13 (18 (19)21)12-5-3-4-6-15 (12)20-16/h3-10H,1-2H3 . This string represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 327.77 .

Scientific Research Applications

Synthesis and Characterization of Quinoline Derivatives

  • Versatile Intermediates for Quinazoline Synthesis : A study utilized intermediates similar in structure to 2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride for synthesizing a variety of quinazolines, indicating its utility in the preparation of complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Phillips & Castle, 1980).

  • Cycloisomerization for Heterocyclic Congeners : Another application involves cycloisomerization processes to prepare methylpyrroloquinoline derivatives, showcasing the role of similar compounds in synthesizing heterocyclic structures that could have biological relevance or material applications (Fürstner et al., 2006).

Structural Studies and Crystallography

  • Crystal Structure Analysis : Research on isomeric quinoline derivatives emphasizes the importance of structural motifs in determining the properties of such compounds, which can be crucial for designing materials with specific optical or electronic characteristics (de Souza et al., 2015).

Photoluminescent Materials

  • Fluorescent Quinolines Synthesis : Studies on the synthesis of fluorescent quinoline derivatives highlight their potential in creating bioimaging tools or materials with specific emission properties, applicable in both biomedical research and material science (Rotzoll et al., 2010).

Coordination Polymers and Electrochromic Materials

  • Coordination Polymer Construction : The construction of coordination polymers using ligands derived from quinoline suggests the utility of such compounds in fabricating novel materials with potential applications in catalysis, sensing, or as photoluminescent materials (Twaróg et al., 2020).

Corrosion Inhibition

  • Quinoxaline Derivatives as Corrosion Inhibitors : A study on quinoxaline derivatives for corrosion inhibition in mild steel demonstrates the potential of structurally related compounds in industrial applications, offering insights into their interaction mechanisms and efficiency in protecting metals from corrosion (Benhiba et al., 2020).

Future Directions

The compound is used in proteomics research applications , indicating its potential for groundbreaking discoveries in this field.

properties

IUPAC Name

2-(2,5-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(19)21)12-5-3-4-6-15(12)20-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCAZCDGBFOWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501217071
Record name 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethoxyphenyl)quinoline-4-carbonyl chloride

CAS RN

1160264-87-8
Record name 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160264-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dimethoxyphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501217071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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